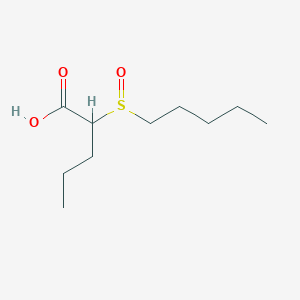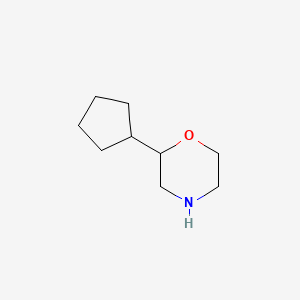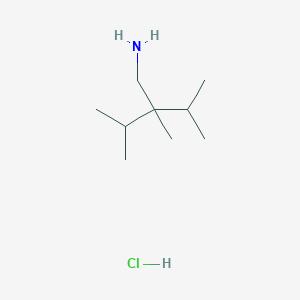
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a trimethylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride typically involves the reaction of 2,3,4-trimethylpentane with aminomethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: Used in similar applications but has a different structural framework.
N-[3-(aminomethyl)benzyl]acetamidine: Shares the aminomethyl group but differs in its overall structure and applications.
Uniqueness
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride is unique due to its specific trimethylpentane backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H22ClN |
|---|---|
Molecular Weight |
179.73 g/mol |
IUPAC Name |
2,3-dimethyl-2-propan-2-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)9(5,6-10)8(3)4;/h7-8H,6,10H2,1-5H3;1H |
InChI Key |
SRYOWDRLABWCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CN)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


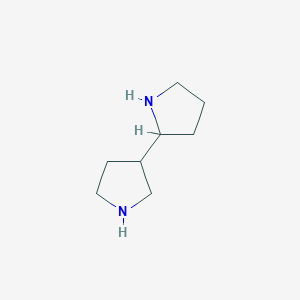
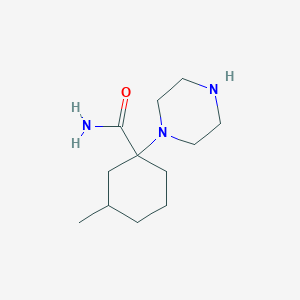
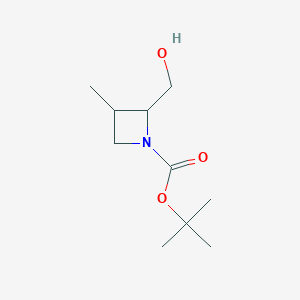
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)
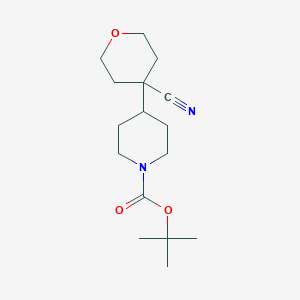
![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
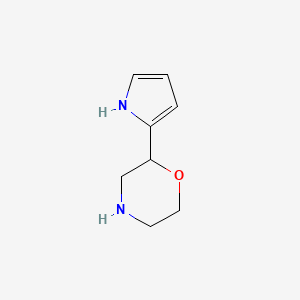
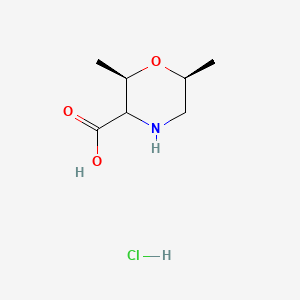
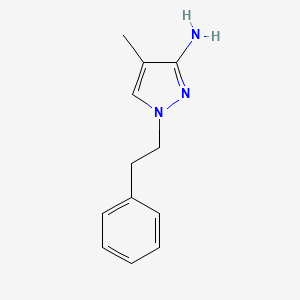
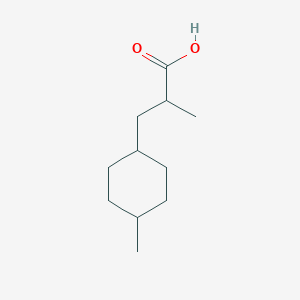

![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
